(2,4)-Dihydroxy-5-(2-fluoro-5-methoxycarbonylphenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(2-fluoro-5-methoxycarbonylphenyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by the presence of two hydroxyl groups at positions 2 and 4, a fluorine atom at position 2, and a methoxycarbonyl group at position 5 on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-dihydroxy-5-(2-fluoro-5-methoxycarbonylphenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-5-methoxycarbonylphenylboronic acid.
Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable pyrimidine derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide.
Hydroxylation: The resulting intermediate is then hydroxylated at positions 2 and 4 using a suitable hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methoxycarbonyl moiety, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4)-Dihydroxy-5-(2-fluoro-5-methoxycarbonylphenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition or activation.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (2,4)-dihydroxy-5-(2-fluoro-5-methoxycarbonylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or activator by binding to the active site of the target enzyme, thereby modulating its activity. The presence of the fluorine atom and the methoxycarbonyl group can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
- (2,4)-Dihydroxy-5-(2-chloro-5-methoxycarbonylphenyl)pyrimidine
- (2,4)-Dihydroxy-5-(2-bromo-5-methoxycarbonylphenyl)pyrimidine
- (2,4)-Dihydroxy-5-(2-iodo-5-methoxycarbonylphenyl)pyrimidine
Comparison:
- Uniqueness: The presence of the fluorine atom in (2,4)-dihydroxy-5-(2-fluoro-5-methoxycarbonylphenyl)pyrimidine imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluorine derivative may exhibit different reactivity patterns in substitution and elimination reactions due to the strong electron-withdrawing nature of the fluorine atom.
- Applications: The fluorine-containing compound may have distinct biological activities and applications in medicinal chemistry compared to its halogenated counterparts.
Properties
IUPAC Name |
methyl 3-(2,4-dioxo-1H-pyrimidin-5-yl)-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4/c1-19-11(17)6-2-3-9(13)7(4-6)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJBTXSKDCPYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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